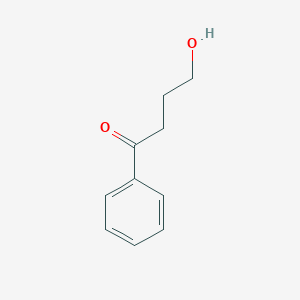

4-Hydroxy-1-phenylbutan-1-one

Beschreibung

Contextual Significance in Modern Organic Synthesis

In the landscape of contemporary organic synthesis, 4-Hydroxy-1-phenylbutan-1-one serves as a versatile precursor for the creation of more complex molecules. evitachem.com Its dual functionality allows for a range of chemical reactions, including oxidation of the hydroxyl group and reduction of the carbonyl group. evitachem.com The hydroxyl group can be substituted with other functional groups, and the aromatic phenyl ring can undergo various modifications. evitachem.com

One common synthetic route to produce this compound involves the reaction of dihydrofuran-2-one with phenyl lithium in diethyl ether at low temperatures (-78°C), followed by quenching with ammonium (B1175870) chloride. evitachem.com This method highlights the precise control required to generate this valuable compound.

Foundational Relevance in Medicinal Chemistry Research

The structural motifs present in this compound are of considerable interest in medicinal chemistry. The presence of both a hydroxyl group, which can participate in hydrogen bonding, and a phenyl group, which can engage in hydrophobic interactions, provides a basis for designing molecules with specific biological activities. evitachem.com These interactions are crucial for the binding of drug molecules to their biological targets.

This compound serves as a scaffold for the synthesis of a wide array of derivatives with potential therapeutic applications. evitachem.com Researchers have explored its use as a starting material for developing new agents for a variety of disease targets.

Current Research Trajectories and Interdisciplinary Potential

Current research continues to uncover new applications for this compound and its derivatives. Investigations into its biological activities are ongoing, with studies exploring its potential in various therapeutic areas. The adaptability of its chemical structure allows for the synthesis of diverse libraries of compounds for screening and lead optimization in drug discovery programs.

Furthermore, the interdisciplinary potential of this compound is significant. Its properties are relevant not only to organic and medicinal chemistry but also to materials science, where the hydroxyl group can be used for functionalization in the development of new polymers and coordination complexes. The compound and its analogs are also utilized in the fragrance and flavor industry. evitachem.com

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | nih.govncats.io |

| Molecular Weight | 164.20 g/mol | nih.govncats.io |

| Melting Point | 32-33 °C | sigmaaldrich.com |

| IUPAC Name | This compound | nih.gov |

| InChIKey | FJUPUBXRHPSANV-UHFFFAOYSA-N | nih.govncats.io |

| SMILES | C1=CC=C(C=C1)C(=O)CCCO | nih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-hydroxy-1-phenylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJUPUBXRHPSANV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90450378 | |

| Record name | 4-Hydroxybutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39755-03-8 | |

| Record name | 4-Hydroxybutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Hydroxy 1 Phenylbutan 1 One

Carbon-Carbon Bond Forming Reactions

The formation of the carbon skeleton of 4-Hydroxy-1-phenylbutan-1-one relies on precise carbon-carbon bond formation. Organometallic and organocatalytic reactions represent two powerful pillars of modern organic synthesis that can be theoretically applied to construct this target molecule.

Organometallic Reagent-Mediated Approaches

Organometallic reagents, such as organolithium and Grignard reagents, are potent nucleophiles widely used for creating carbon-carbon bonds by attacking electrophilic carbonyl centers. Their application to the synthesis of γ-hydroxyketones from cyclic esters like γ-butyrolactone is a theoretically direct route.

The reaction of organolithium reagents with esters is a fundamental method for carbon-carbon bond formation. In theory, the nucleophilic addition of phenyl lithium to the carbonyl group of a cyclic ester, such as γ-butyrolactone, would initiate a ring-opening to form a lithium alkoxide intermediate. A subsequent acidic workup would then yield the target γ-hydroxyketone, this compound.

However, a significant challenge in this approach is the high reactivity of organolithium compounds. The initial tetrahedral intermediate formed upon the first addition of phenyl lithium can collapse to form a ketone. This newly formed ketone is also highly electrophilic and can be readily attacked by a second equivalent of phenyl lithium. This subsequent reaction leads to the formation of a tertiary alcohol (1,4-diphenylbutane-1,4-diol) as the major product. Preventing this second addition to isolate the desired hydroxyketone is difficult and often requires carefully controlled reaction conditions, such as very low temperatures and the use of inverse addition, though success is not guaranteed. The general pathway and the common over-addition side product are illustrated below.

Reaction Pathway of Organolithium Reagents with Lactones

| Reactants | Intermediate (Desired Product Precursor) | Common Final Product (from Over-addition) |

|---|

This table illustrates the general reaction pathway. Isolating the intermediate hydroxyketone is often challenging due to the high reactivity of phenyl lithium.

Similar to phenyl lithium, Grignard reagents like phenylmagnesium bromide (PhMgBr) are excellent nucleophiles for attacking carbonyl groups. The reaction with a lactone such as γ-butyrolactone follows a comparable pathway. The first equivalent of the Grignard reagent adds to the ester carbonyl, causing the ring to open and forming an intermediate magnesium alkoxide of the desired γ-hydroxyketone.

The primary challenge, as with organolithium reagents, is the potential for a second addition. The ketone intermediate can react with another molecule of PhMgBr, leading to the tertiary alcohol as a significant byproduct. However, Grignard reagents are generally less reactive than their organolithium counterparts, offering a potentially wider experimental window to control the reaction and favor the formation of the hydroxyketone. Success in isolating the γ-hydroxyketone often depends on factors like low temperature, stoichiometry of the reagents, and the rate of addition.

Enantioselective Organocatalysis

Enantioselective organocatalysis utilizes small, chiral organic molecules to catalyze stereoselective transformations, providing a powerful method for synthesizing chiral molecules. The aldol (B89426) reaction, which forms a β-hydroxy ketone, is a cornerstone of this field.

L-proline and its derivatives are among the most successful organocatalysts for asymmetric aldol reactions. acs.orgwikipedia.orgnih.gov The catalytic cycle typically involves the formation of a nucleophilic enamine intermediate between the catalyst (proline) and a ketone donor. This enamine then attacks an aldehyde acceptor in a stereocontrolled fashion. The resulting iminium ion is hydrolyzed to release the chiral β-hydroxy ketone product and regenerate the catalyst. nih.gov

When considering the synthesis of this compound via this methodology, a retro-synthetic analysis suggests an aldol reaction between an enolate equivalent of acetophenone (B1666503) and a two-carbon aldehyde component like hydroxyacetaldehyde. However, the vast majority of published proline-catalyzed aldol reactions involve the use of simple ketones like acetone (B3395972) or cyclohexanone (B45756) as the enamine precursor and aromatic aldehydes (e.g., benzaldehyde) as the electrophile. researchgate.netscirp.org This specific combination of reactants leads to the formation of a regioisomeric product, 4-hydroxy-4-phenylbutan-2-one , where the phenyl group is attached to the hydroxyl-bearing carbon.

Synthesizing the target 4-hydroxy-1-phenylbutan-1-one would require a different set of reactants, for which the proline-catalyzed methodology is not as well-established, presenting a significant regiochemical challenge.

The primary application of proline-catalyzed aldol reactions in this context has been the highly successful asymmetric synthesis of chiral β-hydroxy ketones that are regioisomeric to the target compound of this article. For instance, the reaction between benzaldehyde (B42025) and acetone, catalyzed by proline or its derivatives, is a well-documented and highly efficient method for producing (R)-4-hydroxy-4-phenylbutan-2-one with high enantiomeric excess. researchgate.netscirp.org

Research has demonstrated that modifications to the proline catalyst can enhance yield and enantioselectivity. One study utilized a polyethylene (B3416737) glycol-supported (L)-prolinamide catalyst (N-PEG-(L)-prolinamide) for the reaction of acetone and benzaldehyde. researchgate.net This approach not only yielded the product in high yield and enantioselectivity but also allowed for a solvent-free reaction and recycling of the catalyst.

The detailed findings below illustrate the effectiveness of this method for producing the chiral regioisomeric hydroxy ketone.

Table 1: Enantioselective Synthesis of (R)-4-hydroxy-4-phenylbutan-2-one via Organocatalyzed Aldol Reaction

| Catalyst | Aldehyde | Ketone | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| N-PEG-(L)-prolinamide | Benzaldehyde | Acetone | 95% | 91% | researchgate.net |

This highlights that while asymmetric synthesis of chiral hydroxy ketone intermediates is well-established, the regioselectivity of the common proline-catalyzed aldol reaction does not favor the carbon skeleton of this compound. The development of organocatalytic methods to access this specific regioisomer remains a synthetic challenge.

Biocatalytic Transformations

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis, utilizing enzymes to perform reactions with high selectivity and efficiency under mild conditions. georgiasouthern.edu

Enzymatic carbon-carbon bond formation, or carboligation, is a cornerstone of biocatalysis for building molecular complexity. researchgate.net Enzymes such as aldolases and thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent lyases are particularly effective for this purpose. rsc.orgacs.org

ThDP-dependent enzymes can catalyze the formation of α-hydroxy ketones through the umpolung (reactivity reversal) of aldehydes, making them act as acyl anion equivalents. nih.govnih.gov While extensively used for synthesizing α-hydroxy ketones, the direct synthesis of a γ-hydroxy ketone like this compound via a single carboligation step is less common. Hypothetically, a ThDP-dependent enzyme could be engineered to catalyze the condensation of benzaldehyde with a three-carbon aldehyde donor like 3-hydroxypropanal (B37111) to form the target structure.

Aldolases, another class of carboligation enzymes, catalyze stereoselective aldol additions, typically adding a ketone donor to an aldehyde acceptor. rsc.org While many aldolases use specific donors like pyruvate (B1213749) or dihydroxyacetone phosphate, research has expanded to include enzymes that accept a broader range of substrates. researchgate.net A potential aldolase-catalyzed route to a precursor for this compound could involve the reaction between a benzaldehyde derivative and a three-carbon ketone donor.

Table 1: Overview of Major Enzyme Classes for Carboligation

| Enzyme Class | Cofactor/Mechanism | Typical Reaction | Potential for this compound Synthesis |

| ThDP-dependent Lyases | Thiamine Diphosphate (ThDP) | Aldehyde-aldehyde/ketone condensation to form α-hydroxy ketones. acs.orgnih.gov | Engineering an enzyme to accept a C3 hydroxy-aldehyde donor for condensation with benzaldehyde. |

| Aldolases (Class I) | Schiff base intermediate | Ketone donor + Aldehyde acceptor. rsc.org | Identifying or engineering an aldolase (B8822740) that can utilize acetophenone or a related ketone to react with a C1 electrophile like formaldehyde, followed by further steps. |

| Aldolases (Class II) | Divalent metal ion (e.g., Zn²⁺) | Ketone donor + Aldehyde acceptor. rsc.org | Similar potential to Class I aldolases, with different catalytic mechanism offering alternative engineering strategies. |

Chemoenzymatic strategies combine the advantages of chemical synthesis with the high selectivity of biocatalysis to create efficient and effective reaction cascades. nih.gov A prominent chemoenzymatic approach for obtaining enantiomerically pure hydroxy ketones is the kinetic resolution of a racemic mixture using hydrolases, particularly lipases. researchgate.net

This strategy involves two main steps:

Chemical Synthesis: A racemic mixture of this compound is first prepared using established chemical methods, such as the Friedel-Crafts reaction of γ-butyrolactone followed by reduction.

Enzymatic Resolution: A lipase (B570770) is used to selectively acylate one of the enantiomers of the racemic alcohol. Lipases are highly effective at distinguishing between enantiomers of secondary alcohols. mdpi.com This process results in a mixture of one enantiomer of the acylated product (an ester) and the unreacted, opposite enantiomer of the alcohol. These two compounds can then be separated chromatographically.

Lipase B from Candida antarctica (CAL-B) is a widely used and highly effective biocatalyst for such resolutions due to its broad substrate scope and high enantioselectivity. mdpi.com The choice of acyl donor, such as vinyl propionate (B1217596) or vinyl acetate, is crucial for reaction efficiency. mdpi.com

Table 2: Representative Lipases for Kinetic Resolution of Hydroxy-Lactones/Ketones

| Enzyme | Substrate Type | Acyl Donor | Typical Enantiomeric Excess (ee) | Reference |

| Lipase B from Candida antarctica (CAL-B) | γ/δ-Hydroxylactones | Vinyl Propionate | >95% | mdpi.com |

| Lipase from Pseudomonas species | γ/δ-Lactones (hydrolysis) | Water | >99% | nih.gov |

| Lipase from Candida cylindracea | Aryl β-Hydroxy Ketones | Isopropenyl Acetate | up to 99% | researchgate.net |

Green Chemistry and Sustainable Synthesis Approaches

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net This involves developing sustainable catalysts and optimizing reaction systems.

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for many chemical syntheses. zenodo.org By pumping reagents through a network of tubes or reactors, flow systems offer precise control over reaction parameters like temperature, pressure, and residence time. This leads to improved safety, higher yields, better reproducibility, and easier scalability. nih.gov

A multi-step continuous flow synthesis of this compound could be envisioned as follows:

Step 1: Friedel-Crafts Reaction: Benzene (B151609) and γ-butyrolactone could be pumped through a heated packed-bed reactor containing a solid acid catalyst to form 4-oxo-4-phenylbutanoic acid. The use of a solid catalyst simplifies purification, as the product stream flows out while the catalyst remains in the reactor.

Step 2: In-line Extraction/Purification: The output from the first reactor could be mixed with a basic aqueous stream to extract the acidic product, separating it from unreacted benzene, which could be recycled. Subsequent acidification would prepare the intermediate for the next step.

Step 3: Reduction: The stream containing 4-oxo-4-phenylbutanoic acid could then be mixed with a reducing agent and passed through a second reactor to selectively reduce the carboxylic acid to the primary alcohol, yielding the final product.

This integrated approach minimizes manual handling of intermediates and allows for a streamlined, efficient production process. acs.org

The development of efficient and recyclable catalysts is central to green chemistry. For the synthesis of this compound and its precursors, research has focused on replacing homogeneous catalysts like AlCl₃ or NaOH with heterogeneous solid catalysts.

Solid Acid Catalysts for Friedel-Crafts Reactions: The key step in synthesizing the carbon skeleton often involves a Friedel-Crafts reaction between an aromatic ring and an acylating or alkylating agent like γ-butyrolactone. Heteropolyacids, such as tungstosilicic acid (H₄SiW₁₂O₄₀) supported on silica (B1680970) (SiO₂), have proven to be highly active and reusable catalysts for this transformation, promoting the alkylation of aromatics with γ-butyrolactone to form the corresponding phenylbutyric acid intermediate. researchgate.netgoogle.com These catalysts avoid the large amounts of corrosive waste generated by traditional Lewis acids.

Solid Base Catalysts for Aldol Condensation: An alternative synthetic route involves the aldol condensation of acetophenone with formaldehyde. quora.com This reaction is traditionally carried out with strong soluble bases. Green alternatives include solid base catalysts like hydrotalcites or alkali metals supported on silica (e.g., Na/SiO₂), which can facilitate the condensation reaction under gas-phase or liquid-phase conditions and can be recovered and reused. nacatsoc.org

Table 3: Comparison of Catalysts for Key Synthetic Steps

| Reaction Type | Catalyst | Advantages | Disadvantages | Reference |

| Friedel-Crafts Alkylation | H₄SiW₁₂O₄₀/SiO₂ | High activity, reusable, low waste. | Requires elevated temperatures. | researchgate.netgoogle.com |

| Friedel-Crafts Acylation | AlCl₃ (homogeneous) | High activity, well-established. | Not reusable, generates corrosive waste. | N/A |

| Aldol Condensation | NaOH (homogeneous) | High conversion, mild temperatures. | Difficult to separate, generates waste. | nacatsoc.org |

| Aldol Condensation | Vanadium Phosphates | Heterogeneous, can be regenerated. | Can lead to dehydration byproducts. | elsevierpure.comresearchgate.net |

| Aldol Condensation | Na/SiO₂ | Heterogeneous, high selectivity for kinetic product. | Can be sensitive to air and moisture. | nacatsoc.org |

Directed Transformations of Precursor Molecules

The synthesis of this compound can be achieved through various pathways starting from readily available precursor molecules.

One of the most direct methods is the Friedel-Crafts reaction involving γ-butyrolactone . nih.gov In this process, γ-butyrolactone is reacted with benzene in the presence of a strong Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃) or a solid acid catalyst. researchgate.net The reaction proceeds through the opening of the lactone ring and acylation of the benzene ring to yield 4-oxo-4-phenylbutanoic acid . This keto-acid intermediate must then be selectively reduced. The carboxylic acid functional group is reduced to a primary alcohol, while leaving the ketone untouched. This can be achieved using specific reducing agents like borane (B79455) complexes (e.g., BH₃·THF) or through catalytic hydrogenation under controlled conditions.

An alternative strategy is the aldol condensation of acetophenone with formaldehyde (HCHO). Under basic conditions, acetophenone forms an enolate that can attack formaldehyde. quora.com This reaction typically results in the formation of an α,β-unsaturated ketone after dehydration. A subsequent hydration step across the double bond would be required to install the hydroxyl group at the γ-position, making this route more complex than the Friedel-Crafts approach.

Oxidation of Alcohols to Ketones

A primary route for the synthesis of this compound involves the selective oxidation of a precursor diol, specifically 1-phenyl-1,4-butanediol. This method hinges on the chemoselective oxidation of the secondary alcohol at the C1 position while leaving the primary alcohol at the C4 position intact. A reagent that has proven highly effective for such transformations is Pyridinium (B92312) chlorochromate (PCC). chemistrysteps.comwikipedia.org

PCC is a milder oxidizing agent compared to others like Jones reagent, which allows for the controlled oxidation of primary alcohols to aldehydes and secondary alcohols to ketones without the common side reaction of over-oxidation to carboxylic acids, particularly in anhydrous conditions. chemistrysteps.comchemistrysteps.commasterorganicchemistry.com The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM), to prevent the formation of aldehyde hydrates which could be further oxidized. wikipedia.orgscite.ai

The general reaction for the selective oxidation of 1-phenyl-1,4-butanediol to this compound using PCC can be represented as follows:

Starting Material: 1-Phenyl-1,4-butanediol

Reagent: Pyridinium chlorochromate (PCC)

Solvent: Dichloromethane (DCM)

Product: this compound

The mechanism of PCC oxidation involves the formation of a chromate (B82759) ester from the alcohol and PCC. Subsequently, a base (such as pyridine (B92270) present in the reaction mixture) abstracts a proton from the carbon bearing the hydroxyl group, leading to an E2-like elimination that forms the carbonyl group and a reduced chromium species. wikipedia.org The selectivity for the secondary alcohol over the primary alcohol in 1-phenyl-1,4-butanediol is attributed to the greater steric accessibility and the slightly different electronic properties of the two hydroxyl groups.

Below is a table summarizing the key aspects of this synthetic approach.

| Parameter | Description |

| Starting Material | 1-Phenyl-1,4-butanediol |

| Reagent | Pyridinium chlorochromate (PCC) |

| Solvent | Dichloromethane (DCM) |

| Reaction Conditions | Anhydrous, Room Temperature |

| Key Transformation | Selective oxidation of the secondary alcohol to a ketone |

| Product | This compound |

Functional Group Interconversions

An alternative and elegant approach to the synthesis of this compound is through the interconversion of functional groups, specifically by the nucleophilic addition of an organometallic reagent to a lactone. The reaction of γ-butyrolactone with a phenyl-containing organometallic reagent, such as phenylmagnesium bromide (a Grignard reagent), provides a direct route to the target γ-hydroxy ketone. libretexts.orgresearchgate.net

The reaction mechanism involves the nucleophilic attack of the phenyl group from the Grignard reagent on the electrophilic carbonyl carbon of the γ-butyrolactone. This leads to the opening of the lactone ring to form a tetrahedral intermediate, which upon acidic workup, yields the desired this compound. libretexts.org

A critical aspect of this synthesis is the control of the stoichiometry of the Grignard reagent. Typically, the reaction of a lactone with a Grignard reagent can lead to the addition of two equivalents of the nucleophile, resulting in the formation of a diol. libretexts.org To selectively obtain the γ-hydroxy ketone, it is imperative to use only one equivalent of the phenylmagnesium bromide and to maintain carefully controlled reaction conditions, such as low temperatures, to prevent a second addition to the initially formed ketone.

Starting Material: γ-Butyrolactone

Reagent: Phenylmagnesium bromide (PhMgBr)

Solvent: Anhydrous ether (e.g., diethyl ether or tetrahydrofuran)

Workup: Aqueous acid (e.g., HCl)

Product: this compound

The following table outlines the details of this functional group interconversion strategy.

| Parameter | Description |

| Starting Material | γ-Butyrolactone |

| Reagent | Phenylmagnesium bromide (1 equivalent) |

| Solvent | Anhydrous Diethyl Ether |

| Reaction Conditions | Low temperature (e.g., 0 °C to -78 °C) followed by acidic workup |

| Key Transformation | Nucleophilic acyl substitution and ring-opening of a lactone |

| Product | This compound |

Mechanistic Investigations of 4 Hydroxy 1 Phenylbutan 1 One Reactivity

Oxidation Mechanisms

The oxidation of 4-Hydroxy-1-phenylbutan-1-one can proceed through several pathways, primarily targeting the secondary alcohol or involving the carbon-carbon bonds of the butan-1-one backbone. The specific outcome is highly dependent on the nature of the oxidizing agent and the reaction conditions employed.

Hydroxyl Group Oxidation to Carbonyl Functions

The secondary hydroxyl group in this compound can be oxidized to a ketone, yielding the corresponding 1,4-dicarbonyl compound, 1-phenylbutane-1,4-dione. This transformation is commonly achieved using chromium-based reagents such as Jones reagent (chromic acid in acetone) or pyridinium (B92312) chlorochromate (PCC).

The mechanism of Jones oxidation involves the formation of a chromate (B82759) ester from the alcohol and chromic acid. Subsequent deprotonation of the adjacent carbon by a base (typically water) leads to the elimination of a reduced chromium species and the formation of the ketone.

| Oxidizing Agent | Product | General Observations |

| Jones Reagent (CrO₃/H₂SO₄/acetone) | 1-Phenylbutane-1,4-dione | Strong oxidizing conditions. The reaction is typically fast and exothermic. |

| Pyridinium Chlorochromate (PCC) | 1-Phenylbutane-1,4-dione | Milder conditions compared to Jones reagent, often used for more sensitive substrates. The reaction is typically carried out in dichloromethane (B109758). |

Oxidative Cleavage and Fragmentation Pathways

Stronger oxidizing agents, such as hot, acidic potassium permanganate (B83412) (KMnO₄), can induce oxidative cleavage of the carbon-carbon bonds in this compound. The position of cleavage can vary, but a common pathway involves the rupture of the bond between the carbonyl carbon and the adjacent methylene (B1212753) group, or the bond adjacent to the hydroxyl-bearing carbon.

This process often leads to the formation of benzoic acid and other smaller carboxylic acids or carbon dioxide, depending on the specific cleavage site and the extent of oxidation. The mechanism is complex and can involve the formation of intermediate diols which are then further cleaved.

| Oxidizing Agent | Potential Products | General Observations |

| Potassium Permanganate (KMnO₄), hot, acidic | Benzoic acid, Succinic acid, Carbon dioxide | Harsh reaction conditions leading to significant fragmentation of the molecule. The product mixture can be complex. |

| Ozone (O₃), followed by oxidative workup | Benzoic acid, 3-oxopropanoic acid | Ozonolysis of the enol form of the ketone can lead to cleavage, though this is less common for simple ketones compared to alkenes. The products depend on the workup conditions. |

Conversion to Carboxylic Acid Derivatives

The primary alcohol in this compound can be selectively oxidized to a carboxylic acid under specific conditions, leading to the formation of 4-oxo-4-phenylbutanoic acid. This transformation requires an oxidizing agent that can convert a primary alcohol to a carboxylic acid without significantly affecting the ketone or cleaving the carbon chain. Jones reagent is a suitable option for this conversion. organic-chemistry.orgnih.govchemsynthesis.com The oxidation of 4-oxo-4-phenylbutanoic acid itself with reagents like tripropylammonium (B8586437) fluorochromate has been studied, resulting in benzoic acid, indicating that under harsher conditions, the ketone can be cleaved.

The mechanism for the oxidation of the primary alcohol to a carboxylic acid with Jones reagent proceeds through an intermediate aldehyde, which is then rapidly oxidized further to the carboxylic acid in the aqueous acidic medium. organic-chemistry.orgcopernicus.org

| Oxidizing Agent | Product | Key Mechanistic Steps |

| Jones Reagent (CrO₃/H₂SO₄/acetone) | 4-Oxo-4-phenylbutanoic acid | Formation of a chromate ester, elimination to form an aldehyde intermediate, hydration of the aldehyde, and subsequent oxidation of the hydrate (B1144303) to the carboxylic acid. organic-chemistry.orgcopernicus.org |

Reduction Mechanisms

The reduction of this compound primarily targets the ketone functionality, yielding the corresponding 1,4-diol, 1-phenylbutane-1,4-diol. The stereochemical outcome of this reduction is a key aspect of its mechanistic investigation.

Stereoselective Reduction of Ketone Moieties

The reduction of the prochiral ketone in this compound can lead to the formation of two diastereomers of 1-phenylbutane-1,4-diol, (1R,4S)/(1S,4R) and (1R,4R)/(1S,4S). The stereoselectivity of this reduction is influenced by the nature of the reducing agent and the presence of the existing hydroxyl group, which can direct the approach of the hydride.

For instance, chelation-controlled reductions, where a Lewis acidic reagent coordinates to both the ketone and the hydroxyl oxygen, can lead to a cyclic intermediate that favors the delivery of the hydride from a specific face, resulting in high diastereoselectivity.

| Reducing System | Major Diastereomer | Mechanistic Rationale |

| Sodium Borohydride (B1222165) (NaBH₄) / Cerium(III) chloride (Luche Reduction) | syn or anti | The diastereoselectivity can be influenced by the solvent and temperature. Cerium salts can act as a Lewis acid, potentially leading to chelation control and enhanced stereoselectivity. |

| Zinc Borohydride (Zn(BH₄)₂) | syn | In some cases of γ-hydroxy ketones, zinc borohydride has shown to favor the formation of the syn diol through a chelation-controlled mechanism where the hydride is delivered intramolecularly from the zinc-alkoxyborohydride intermediate. |

Hydrogenation and Hydride Reduction Pathways

The ketone can be reduced to a secondary alcohol through catalytic hydrogenation or by using hydride reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Catalytic Hydrogenation: This method typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and hydrogen gas. The mechanism involves the adsorption of the ketone and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the carbonyl group. The stereochemical outcome can be influenced by the catalyst and the substrate's ability to adsorb onto its surface in a preferred orientation.

Hydride Reduction: Sodium borohydride and lithium aluminum hydride are common sources of hydride ions (H⁻). The mechanism involves the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon. This attack is followed by protonation of the resulting alkoxide by a protic solvent (for NaBH₄) or during a separate workup step (for LiAlH₄). The facial selectivity of the hydride attack determines the stereochemistry of the resulting alcohol. The presence of the nearby hydroxyl group can influence this selectivity through steric hindrance or by directing the approach of the hydride reagent.

| Reduction Method | Reagents | Product | General Mechanism |

| Catalytic Hydrogenation | H₂, Pd/C | 1-Phenylbutane-1,4-diol | Adsorption of the ketone and H₂ onto the catalyst surface, followed by stepwise hydrogen transfer. |

| Hydride Reduction | 1. NaBH₄ or LiAlH₄2. H₂O or H₃O⁺ workup | 1-Phenylbutane-1,4-diol | Nucleophilic attack of a hydride ion on the carbonyl carbon, followed by protonation of the resulting alkoxide. |

Nucleophilic and Electrophilic Substitution Reactions

The presence of both a hydroxyl group and an aromatic ring in this compound opens avenues for both nucleophilic and electrophilic substitution reactions. These reactions are fundamental to modifying the compound's structure and properties.

The primary hydroxyl group in this compound can undergo nucleophilic substitution, a common pathway for converting alcohols to other functional groups. However, the hydroxyl group itself is a poor leaving group. Therefore, it typically requires activation, usually through protonation or conversion to a more stable leaving group like a tosylate or a halide.

One of the most common substitution reactions at the hydroxyl group is esterification . In the presence of an acid catalyst, the hydroxyl group can be protonated, making it a better leaving group (water). A carboxylic acid can then act as a nucleophile, attacking the carbon bearing the hydroxyl group. This process, known as Fischer esterification, is a reversible reaction where the equilibrium can be driven towards the ester product by removing water.

Another key reaction is etherification . The Williamson ether synthesis provides a classic example. In this two-step mechanism, the alcohol is first deprotonated by a strong base, such as sodium hydride, to form a more potent nucleophile, the corresponding alkoxide. This alkoxide then readily displaces a halide from an alkyl halide in an SN2 reaction to form an ether.

| Reaction Type | Reagents | General Mechanism | Product Type |

| Fischer Esterification | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄) | Protonation of the hydroxyl group, followed by nucleophilic attack by the carboxylic acid and subsequent dehydration. | Ester |

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., R-Br) | Formation of an alkoxide, followed by nucleophilic attack on the alkyl halide (SN2). | Ether |

The phenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of these reactions—that is, the position on the ring where the electrophile attacks (ortho, meta, or para)—is governed by the electronic effects of the substituent already present on the ring. In this case, the substituent is a -(C=O)CH₂CH₂CH₂OH group.

The carbonyl group (C=O) is a deactivating group due to its electron-withdrawing nature, both through induction and resonance. organicchemistrytutor.comwikipedia.org This deactivation arises because the carbonyl group pulls electron density away from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. vanderbilt.edulibretexts.org Deactivating groups generally direct incoming electrophiles to the meta position. organicchemistrytutor.comwikipedia.org This is because the resonance structures of the carbocation intermediate (the sigma complex) formed during electrophilic attack show that the positive charge is never placed on the carbon directly attached to the deactivating group when the attack is at the meta position, which is a more stable arrangement.

Conversely, the hydroxyalkyl portion of the substituent has an electron-donating inductive effect, which would tend to activate the ring and direct ortho- and para-. However, the deactivating effect of the adjacent carbonyl group is significantly more dominant in directing the regioselectivity of electrophilic aromatic substitution. Therefore, electrophilic substitution on this compound is predicted to occur primarily at the meta position relative to the acyl group.

| Substituent Group | Electronic Effect | Influence on Reactivity | Directing Effect |

| -(C=O)R | Electron-withdrawing (Inductive and Resonance) | Deactivating | meta |

| -CH₂CH₂CH₂OH | Electron-donating (Inductive) | Activating (weak) | ortho, para |

| Overall for -(C=O)CH₂CH₂CH₂OH | Dominantly Electron-withdrawing | Deactivating | meta |

Condensation and Annulation Reactions

The carbonyl group in this compound allows it to participate in a variety of condensation and annulation reactions, which are powerful tools for forming new carbon-carbon bonds and constructing cyclic systems.

This compound possesses α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group), which are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile and can attack electrophilic carbonyl carbons of other molecules, such as aldehydes or ketones, in what is known as an aldol (B89426) addition reaction. libretexts.org The initial product is a β-hydroxy ketone.

Under more forceful reaction conditions (e.g., heating), this β-hydroxy ketone can undergo dehydration (loss of a water molecule) to form an α,β-unsaturated ketone, a process known as aldol condensation. jackwestin.com When the ketone enolate reacts with an aromatic aldehyde that lacks α-hydrogens, such as benzaldehyde (B42025), the reaction is termed a Claisen-Schmidt condensation. libretexts.orgmnstate.edu

The mechanism proceeds in several steps:

Enolate Formation: A base removes an α-hydrogen from this compound to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate attacks the carbonyl carbon of another aldehyde or ketone.

Protonation: The resulting alkoxide is protonated to give the β-hydroxy ketone (the aldol addition product).

Dehydration (for condensation): Under heating or acidic/basic conditions, the hydroxyl group is eliminated as water to form a double bond in conjugation with the carbonyl group.

The bifunctional nature of this compound, containing both a hydroxyl group and a ketone, makes it a prime candidate for intramolecular reactions, leading to the formation of cyclic structures. One such possibility is an intramolecular cyclization to form a cyclic hemiketal. This occurs when the hydroxyl group acts as a nucleophile and attacks the carbonyl carbon of the same molecule. This acid- or base-catalyzed reaction leads to the formation of a five- or six-membered ring. youtube.com For this compound, this would result in the formation of a six-membered cyclic hemiketal.

Furthermore, under acidic conditions, this cyclic hemiketal can undergo dehydration to form a dihydropyran ring system. Such cyclization reactions are a key step in the synthesis of various heterocyclic compounds, including chromanones, which can be synthesized from related phenolic precursors. ijrpc.comgoogle.com

These cascade reactions, where one transformation triggers the next in a single pot, are highly efficient in building molecular complexity from relatively simple starting materials. The specific pathway and resulting product can often be controlled by the choice of reagents and reaction conditions.

Spectroscopic and Structural Characterization in Contemporary Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 4-Hydroxy-1-phenylbutan-1-one, various NMR methods are employed to ascertain its complex structure.

High-Resolution ¹H NMR Spectral Analysis

High-resolution proton (¹H) NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by mapping the chemical environment of hydrogen atoms. In the case of this compound, the ¹H NMR spectrum provides key information about the number of different types of protons and their neighboring atoms.

A detailed analysis of the ¹H NMR spectrum of this compound would reveal distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the butanol chain. The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum. The protons of the methylene (B1212753) groups in the butanol chain would exhibit characteristic chemical shifts and splitting patterns due to spin-spin coupling with adjacent protons. For instance, the methylene group adjacent to the hydroxyl group (-CH₂OH) and the methylene group adjacent to the carbonyl group (-CH₂CO-) would have distinct chemical shifts. The central methylene group (-CH₂-) would likely appear as a multiplet resulting from coupling to the two adjacent methylene groups. The proton of the hydroxyl group (-OH) may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H (ortho) | 7.95 | d | ~7-8 |

| Ar-H (meta) | 7.45 | t | ~7-8 |

| Ar-H (para) | 7.55 | t | ~7-8 |

| -CH₂- (adjacent to C=O) | 3.10 | t | ~7 |

| -CH₂- (central) | 2.00 | quint | ~7 |

| -CH₂- (adjacent to OH) | 3.70 | t | ~7 |

| -OH | Variable | br s | - |

Quantitative ¹³C NMR Chemical Shift and Coupling Analysis

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift indicating its electronic environment.

The spectrum would show a signal for the carbonyl carbon at a significantly downfield chemical shift, typically in the range of 190-200 ppm. The aromatic carbons would appear in the region of 120-140 ppm, with the ipso-carbon (the carbon attached to the carbonyl group) having a distinct chemical shift. The aliphatic carbons of the butanol chain would resonate in the upfield region of the spectrum. The carbon atom bonded to the hydroxyl group would be observed at a downfield position compared to the other methylene carbons due to the deshielding effect of the oxygen atom.

Similar to the ¹H NMR data, detailed experimental ¹³C NMR data for this compound is scarce in the public domain. A representative table of expected ¹³C NMR chemical shifts is provided below.

| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~199 |

| Ar-C (ipso) | ~137 |

| Ar-C (ortho) | ~128 |

| Ar-C (meta) | ~129 |

| Ar-C (para) | ~133 |

| -CH₂- (adjacent to C=O) | ~38 |

| -CH₂- (central) | ~28 |

| -CH₂- (adjacent to OH) | ~62 |

Two-Dimensional NMR Techniques for Structural Confirmation

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for unambiguously assigning proton and carbon signals and confirming the connectivity of atoms within a molecule.

A COSY experiment on this compound would show correlations between protons that are coupled to each other. For example, cross-peaks would be observed between the signals of the adjacent methylene groups in the aliphatic chain, confirming their connectivity.

An HSQC spectrum would reveal correlations between protons and the carbon atoms to which they are directly attached. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum. For instance, the proton signal of the methylene group adjacent to the hydroxyl group would show a cross-peak with the signal of the carbon atom bonded to the hydroxyl group.

While specific 2D NMR studies on this compound are not detailed in the available literature, the application of these techniques would be crucial for a complete and accurate structural assignment.

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a vital tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. The exact mass of this compound (C₁₀H₁₂O₂) has been calculated to be 164.08373 g/mol . rsc.org Experimental determination of the molecular ion peak by HRMS would yield a value very close to this calculated exact mass, confirming the molecular formula of the compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂O₂ | rsc.org |

| Calculated Exact Mass | 164.08373 g/mol | rsc.org |

Fragmentation Pathways and Structural Elucidation via MS/MS

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. This technique provides valuable information about the structure of the molecule by revealing its characteristic fragmentation pathways.

For this compound, the fragmentation in an electron ionization (EI) mass spectrometer would likely proceed through several characteristic pathways. A common fragmentation for ketones is the alpha-cleavage, which would involve the cleavage of the bond between the carbonyl group and the adjacent carbon atom. This could lead to the formation of a benzoyl cation (C₆H₅CO⁺) with a mass-to-charge ratio (m/z) of 105. Another possible fragmentation is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen followed by cleavage of the alpha-beta carbon-carbon bond. This would result in the formation of a neutral enol and a charged alkene. Other fragmentations could involve the loss of a water molecule from the molecular ion.

Detailed experimental MS/MS studies and the definitive elucidation of the fragmentation pathways for this compound are not extensively reported in the readily accessible scientific literature. However, based on the known fragmentation patterns of similar compounds, a table of plausible major fragment ions is presented below.

| Plausible Fragment Ion | m/z | Proposed Structure |

|---|---|---|

| [M]⁺ | 164 | C₁₀H₁₂O₂⁺ |

| [M - H₂O]⁺ | 146 | C₁₀H₁₀O⁺ |

| [C₆H₅CO]⁺ | 105 | Benzoyl cation |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. pressbooks.pub

The IR spectrum of this compound is dominated by the characteristic absorption bands of its two primary functional groups: the hydroxyl (-OH) group and the carbonyl (C=O) group.

The carbonyl group of the ketone, being conjugated with the phenyl ring, results in a strong C=O stretching absorption that is typically observed at a lower wavenumber compared to saturated aliphatic ketones. pressbooks.pub Saturated ketones generally absorb near 1715 cm⁻¹, but conjugation lowers this frequency by approximately 25-30 cm⁻¹. pressbooks.pub Therefore, the C=O stretch for this compound is expected in the 1685-1690 cm⁻¹ region.

The hydroxyl group gives rise to a distinct O-H stretching vibration. In the absence of hydrogen bonding (e.g., in a very dilute solution in a nonpolar solvent), this appears as a sharp, relatively weak band around 3600-3650 cm⁻¹. msu.edu However, in a condensed phase (as a pure liquid or in a concentrated solution), this band undergoes significant changes due to hydrogen bonding.

Below is a summary of the expected key IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Hydroxyl (-OH) | O-H Stretch (Free) | ~3600 | Sharp, Medium | Observed in dilute, non-polar solutions. |

| Hydroxyl (-OH) | O-H Stretch (H-Bonded) | 3200 - 3500 | Strong, Broad | Dominant in concentrated samples or pure liquid. |

| Aromatic C-H | C-H Stretch | >3000 | Medium | Characteristic of sp² C-H bonds in the phenyl ring. |

| Aliphatic C-H | C-H Stretch | <3000 | Medium | Characteristic of sp³ C-H bonds in the butane (B89635) chain. |

| Carbonyl (C=O) | C=O Stretch | ~1685 | Strong | Frequency is lowered due to conjugation with the phenyl ring. |

| Aromatic C=C | C=C Stretch | ~1450 - 1600 | Medium-Weak | Multiple bands are typical for the phenyl ring. |

| Hydroxyl (-OH) | C-O Stretch | ~1050 | Medium | Characteristic of a primary alcohol. |

The position and shape of the O-H stretching band in the IR spectrum are exceptionally sensitive to hydrogen bonding. msu.edu For this compound, both intermolecular and intramolecular hydrogen bonding are possible.

Intermolecular Hydrogen Bonding: In a pure sample or concentrated solution, the hydroxyl group of one molecule can form a hydrogen bond with the hydroxyl group or the carbonyl oxygen of a neighboring molecule. This collective interaction weakens the O-H bond, causing its stretching frequency to decrease and the absorption band to become significantly broad and intense, typically appearing in the 3200-3500 cm⁻¹ range. msu.edukhanacademy.org The broadening occurs because the sample contains a large population of molecules with slightly different strengths of hydrogen bonding, and the resulting spectrum is an average of all these absorptions. khanacademy.org

Intramolecular Hydrogen Bonding: It is also possible for the hydroxyl proton at the C4 position to form an internal hydrogen bond with the carbonyl oxygen at the C1 position. This would form a thermodynamically stable six-membered pseudo-ring. Intramolecular hydrogen bonding also causes the O-H stretch to shift to a lower frequency and broaden, but this effect is independent of concentration. uobabylon.edu.iq Furthermore, this interaction can slightly lower the C=O stretching frequency by reducing the double-bond character of the carbonyl group. youtube.com Studying the O-H band at varying concentrations can distinguish between these two types of bonding; the peak associated with intermolecular bonding will diminish upon dilution, while the intramolecular peak will remain unchanged.

Applications in Advanced Organic Synthesis

Building Block for Complex Organic Scaffolds

The carbon skeleton of 4-Hydroxy-1-phenylbutan-1-one serves as a foundational unit for the elaboration of more complex organic structures, finding utility in the synthesis of natural products and as a key intermediate in the pharmaceutical industry.

While direct total syntheses of natural products originating from this compound are not extensively documented, its structural motif is present in various natural compounds. Its derivatives, such as γ-butyrolactones, are prevalent in nature and exhibit a wide range of biological activities. nih.gov The synthesis of such lactones can be achieved through the intramolecular cyclization of γ-hydroxy esters, which can be derived from this compound.

Furthermore, the 1-phenyl-1,4-butanediol structure, accessible via the reduction of this compound, is a key fragment in certain lignans (B1203133) and other phenylpropanoid derivatives. The ability to introduce chirality at either the C1 or C4 position through stereoselective reduction further enhances its utility in the asymmetric synthesis of natural product analogues.

The structural framework of this compound is embedded in numerous pharmaceutically active compounds. Its derivatives can serve as crucial intermediates in the synthesis of drugs with diverse therapeutic applications. For instance, chiral 1,4-diols, which can be synthesized from the stereoselective reduction of γ-hydroxy ketones, are valuable building blocks in drug discovery. researchgate.net

The reduction of the carbonyl group in this compound provides access to 1-phenyl-1,4-butanediol. This diol can be further functionalized to generate a variety of pharmaceutical intermediates. For example, the selective protection and activation of the two hydroxyl groups allow for the introduction of different substituents, leading to the construction of a library of compounds for biological screening.

| Intermediate | Potential Therapeutic Area | Synthetic Transformation from this compound |

| Chiral 1-phenyl-1,4-butanediol | Antiviral, Anticancer | Asymmetric reduction of the carbonyl group |

| Phenyl-substituted γ-butyrolactone | Anti-inflammatory, Neuroprotective | Oxidation of the hydroxyl group followed by reduction and lactonization |

| 4-Amino-4-phenylbutan-1-ol | CNS disorders | Reductive amination of the carbonyl group |

Precursor for Heterocyclic Compound Synthesis

Heterocyclic compounds are of paramount importance in medicinal chemistry. This compound serves as a valuable precursor for the synthesis of five-membered heterocyclic rings such as furans and pyrroles.

The synthesis of furan (B31954) and pyrrole (B145914) derivatives from this compound is conceptually based on the well-established Paal-Knorr synthesis, which traditionally utilizes 1,4-dicarbonyl compounds. wikipedia.orgalfa-chemistry.com As a γ-hydroxy ketone, this compound can exist in equilibrium with its cyclic hemiacetal tautomer.

Pyrrole Synthesis: In the presence of a primary amine, this compound can be converted into pyrrole derivatives. The reaction likely proceeds through the initial formation of an enamine, followed by intramolecular cyclization and subsequent dehydration. This process is analogous to the Paal-Knorr pyrrole synthesis. organic-chemistry.orgnih.gov

| Heterocycle | Reagent | Key Reaction Type |

| 2-Phenylfuran | Acid catalyst | Cyclodehydration |

| 1-Alkyl/Aryl-5-phenylpyrrole | Primary amine | Paal-Knorr type condensation |

While specific examples of multi-component reactions directly involving this compound are not prevalent in the literature, its structural features suggest potential applications. For instance, it could theoretically participate in reactions where a ketone and an alcohol are required. Its derivatives, such as the corresponding 1,4-dicarbonyl compound (4-oxo-4-phenylbutanal), would be a more direct substrate for classical multi-component reactions like the Hantzsch pyrrole synthesis.

Stereoselective Synthesis of Chiral Molecules

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. This compound can be a precursor to valuable chiral building blocks.

The primary route to chiral molecules from this compound involves the stereoselective reduction of its carbonyl group to afford chiral 1-phenyl-1,4-butanediol. This transformation can be achieved using various asymmetric reduction methodologies, including enzymatic reductions or the use of chiral catalysts.

Another approach involves the asymmetric reduction of the corresponding keto acid, 4-oxo-4-phenylbutanoic acid, which can be synthesized from this compound via oxidation of the primary alcohol. derpharmachemica.comorientjchem.org The resulting chiral hydroxy acid can then be further transformed into a variety of chiral synthons.

| Chiral Product | Method of Synthesis | Catalyst/Reagent Example |

| (R)- or (S)-1-Phenyl-1,4-butanediol | Asymmetric reduction of ketone | Chiral oxazaborolidine catalysts, enzymes (e.g., alcohol dehydrogenases) |

| (R)- or (S)-4-Hydroxy-4-phenylbutanoic acid | Asymmetric reduction of keto acid | Chiral ruthenium-based catalysts |

The resulting chiral diols and hydroxy acids are versatile intermediates that can be used in the synthesis of a wide array of enantiomerically pure compounds, including active pharmaceutical ingredients and chiral ligands.

Generation of Enantiopure Alcohols and Ketones

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. This compound can be a precursor to chiral 1-phenyl-1,4-butanediol and other enantiopure derivatives through asymmetric reduction of its ketone functionality or by enzymatic reactions. These methods are crucial for obtaining compounds with specific stereochemistry, which often dictates their biological activity.

One of the most common strategies to obtain enantiopure alcohols from prochiral ketones is through asymmetric hydrogenation or reduction. wikipedia.orgwikipedia.org This can be achieved using chiral catalysts, such as those based on ruthenium, rhodium, or iridium, complexed with chiral ligands. wikipedia.org While specific studies on the asymmetric reduction of this compound are not extensively documented, analogous reductions of similar ketones have been well-established. For instance, the enantioselective reduction of acetophenone (B1666503) and other aryl alkyl ketones has been achieved with high efficiency and enantioselectivity using various catalytic systems. organicreactions.org

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. nih.gov Enzymes, such as alcohol dehydrogenases, can reduce ketones with high enantioselectivity under mild reaction conditions. The biocatalytic reduction of the related compound, 4-phenyl-2-butanone, to (S)-4-phenyl-2-butanol has been demonstrated with high conversion and enantiomeric excess, showcasing the potential for similar enzymatic transformations of this compound. dntb.gov.ua

Furthermore, the synthesis of enantiopure ketones related to this compound has been accomplished through asymmetric aldol (B89426) reactions. For example, the synthesis of (R)-4-hydroxy-4-phenylbutan-2-one has been reported with high yield and enantiomeric excess using a proline-based organocatalyst. researchgate.net This highlights a potential pathway to access enantiomerically enriched γ-hydroxy ketones.

The table below summarizes various methods applicable to the generation of enantiopure alcohols and ketones from precursors structurally similar to this compound.

| Method | Substrate Example | Catalyst/Enzyme | Product | Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | Aryl Ketones | Ru-BINAP | Chiral Alcohols | High |

| Biocatalytic Reduction | 4-phenyl-2-butanone | Alcohol Dehydrogenase | (S)-4-phenyl-2-butanol | >99% |

| Asymmetric Aldol Reaction | Acetone (B3395972) and Benzaldehyde (B42025) | N-PEG-(L)-prolinamide | (R)-4-hydroxy-4-phenylbutan-2-one | 91% |

Use in Catalytic Asymmetric Reactions

While direct applications of this compound as a chiral ligand or auxiliary in catalytic asymmetric reactions are not widely reported, its structure suggests potential for such applications after suitable modification. Chiral diols and amino alcohols derived from this compound could serve as valuable ligands for metal-catalyzed asymmetric transformations.

The 1,4-diol, which can be obtained from the reduction of this compound, possesses a chiral center and two hydroxyl groups that can coordinate to a metal center. Such chiral diols are known to be effective ligands in a variety of asymmetric reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions. The phenyl group in the molecule can also play a role in the stereochemical control of these reactions through steric and electronic interactions.

Moreover, the hydroxyl and ketone functionalities could be chemically modified to introduce other coordinating groups, such as phosphines or amines, to create novel chiral ligands. The synthesis of such ligands would allow for the exploration of new catalytic systems for asymmetric synthesis. The development of new chiral ligands is a continuous effort in organic chemistry to achieve higher efficiency and selectivity in the synthesis of complex chiral molecules.

The general strategies for employing chiral molecules derived from simple precursors in asymmetric catalysis are well-established. For instance, chiral alcohols are often used as precursors for chiral auxiliaries, which can direct the stereochemical outcome of a reaction before being cleaved from the product molecule.

The potential applications of chiral derivatives of this compound in asymmetric catalysis are summarized in the table below, based on the roles of structurally similar compounds.

| Potential Application | Chiral Derivative | Type of Asymmetric Reaction |

| Chiral Ligand | 1-Phenyl-1,4-butanediol | Asymmetric Hydrogenation, Asymmetric Epoxidation |

| Chiral Auxiliary | Ester or Amide Derivatives | Asymmetric Alkylation, Asymmetric Aldol Reactions |

| Chiral Catalyst | Phosphine or Amine Derivatives | Asymmetric C-C Bond Formation |

Biological and Pharmacological Research on 4 Hydroxy 1 Phenylbutan 1 One and Its Analogues

Molecular Mechanisms of Bioactivity

The biological activity of a compound is intrinsically linked to its three-dimensional structure and the functional groups it possesses. For 4-Hydroxy-1-phenylbutan-1-one, the interplay between its hydroxyl and carbonyl functionalities, as well as its phenyl moiety, is crucial in its interactions with biological targets.

Role of Hydroxyl and Carbonyl Functionalities in Target Binding

The hydroxyl (-OH) and carbonyl (C=O) groups are key features of this compound that can participate in various non-covalent interactions with biological macromolecules such as proteins and enzymes. These functional groups are capable of forming hydrogen bonds, which are critical for the specificity and stability of ligand-receptor binding. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carbonyl oxygen primarily functions as a hydrogen bond acceptor.

In the broader class of chalcones, which share a similar structural framework, the presence and position of hydroxyl groups on the aromatic rings are known to be essential for their biological activities, including antioxidant and anti-inflammatory effects. Studies on chalcone derivatives have demonstrated that hydroxyl groups can significantly influence their inhibitory potency against various enzymes.

Hydrophobic Interactions Facilitated by the Phenyl Moiety

The importance of the phenyl ring is evident in the biological activities of numerous chalcone derivatives, where modifications to the aromatic rings can drastically alter their pharmacological profiles. These hydrophobic interactions are fundamental in the initial recognition and binding of the molecule to its target protein.

Allosteric Modulation and Conformational Changes in Biological Systems

Allosteric modulation represents a sophisticated mechanism of regulating protein function, where a ligand binds to a site topographically distinct from the primary active site (orthosteric site). This binding event induces a conformational change in the protein, which in turn alters the activity of the active site. Small molecules, like this compound and its analogues, have the potential to act as allosteric modulators.

While direct evidence for allosteric modulation by this compound is not extensively documented, the structural features of this compound are consistent with those of known allosteric modulators. The ability to induce conformational changes in target proteins is a key aspect of their mechanism of action, potentially leading to either potentiation or inhibition of the protein's function.

Pharmacological Modulations and Therapeutic Potential

Research into this compound and its analogues, particularly raspberry ketone and chalcones, has revealed promising pharmacological effects, notably in the realms of anti-inflammatory and antioxidant activities.

Anti-inflammatory Effects and Pathway Intervention

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a multitude of diseases. Analogues of this compound have demonstrated significant anti-inflammatory properties in various experimental models.

Chalcone derivatives, for instance, have been shown to inhibit key inflammatory mediators and enzymes. nih.govnih.gov They can suppress the activity of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes responsible for the production of prostaglandins and leukotrienes, respectively. nih.gov Furthermore, studies have indicated that these compounds can interfere with major inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. rsc.org By inhibiting the activation of NF-κB, these molecules can downregulate the expression of pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins. rsc.org

Raspberry ketone, another close analogue, has also been investigated for its anti-inflammatory effects. nih.govmedicalnewstoday.com Research suggests that it may exert its anti-inflammatory action by reducing the production of inflammatory markers. nih.gov

| Compound/Analogue | Observed Anti-inflammatory Effect | Potential Mechanism of Action |

|---|---|---|

| Chalcone Derivatives | Inhibition of COX and LOX enzymes. nih.govnih.gov | Interference with the NF-κB signaling pathway, reduction of pro-inflammatory cytokine expression. rsc.org |

| Raspberry Ketone | Reduction of inflammatory markers. nih.gov | Modulation of inflammatory pathways. nih.gov |

Antioxidant Activity and Oxidative Stress Mitigation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to cellular damage and various pathologies. Phenolic compounds, including this compound and its analogues, are well-known for their antioxidant properties.

The antioxidant capacity of these molecules is often attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals. The resulting radical is stabilized by resonance within the aromatic ring. Structure-activity relationship studies of chalcones have shown that the presence and position of hydroxyl and methoxy groups on the phenyl rings are critical for their antioxidant activity. tandfonline.compjps.pk

Furthermore, some chalcone derivatives have been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. mdpi.com This pathway is a primary cellular defense mechanism against oxidative stress, leading to the upregulation of various antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1). mdpi.com

Raspberry ketone has also been shown to possess significant antioxidant properties. nih.govresearchgate.netnih.gov Studies have indicated that it can enhance the total antioxidant capacity and upregulate the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). nih.govresearchgate.netnih.gov

| Compound/Analogue | Observed Antioxidant Effect | Potential Mechanism of Action |

|---|---|---|

| Chalcone Derivatives | Scavenging of free radicals. pjps.pk | Hydrogen atom donation from hydroxyl groups, activation of the Nrf2-ARE pathway. tandfonline.commdpi.com |

| Raspberry Ketone | Increased total antioxidant capacity, upregulation of SOD and CAT. nih.govresearchgate.netnih.gov | Direct radical scavenging and enhancement of endogenous antioxidant defense systems. nih.gov |

Preliminary Investigations into Antimicrobial and Antifungal Properties

Currently, there is a lack of specific research into the antimicrobial and antifungal properties of this compound. However, the broader class of hydroxy-ketones and their analogues has been the subject of some investigation in this area. For instance, studies on other functionalized organic compounds are being conducted due to increasing antimicrobial resistance.

While direct data on this compound is not available, research on analogous compounds provides some context. For example, a study on 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone demonstrated antifungal activity against Candida albicans researchgate.net. This compound was found to have a synergistic fungicidal effect when combined with fluconazole researchgate.net. Another study on polysubstituted cyclic 1,2-diketones also showed potential as antifungal agents against plant pathogens like Colletotrichum gloeosporioides.

It is important to note that the antimicrobial and antifungal activity of a compound is highly dependent on its specific chemical structure. Therefore, without direct experimental evidence, it is not possible to extrapolate the specific activities of these analogues to this compound. Further research is needed to determine if this compound possesses any significant antimicrobial or antifungal properties.

Metabolic Pathway Interactions

Influence on Lipid Metabolism and Energy Homeostasis

There is currently no scientific literature available that specifically investigates the influence of this compound on lipid metabolism and energy homeostasis.

However, research into structurally related compounds offers some insights into how molecules with similar functional groups might interact with metabolic pathways. For example, β-hydroxy-β-methyl butyrate (HMB), another hydroxy-organic acid, has been shown to regulate lipid metabolism in adipocytes nih.gov. Studies on HMB have indicated that it can reduce triglyceride content and inhibit lipid accumulation by suppressing the expression of certain lipogenic proteins nih.gov.

It is crucial to emphasize that these findings relate to a different compound and cannot be directly attributed to this compound. The specific effects of a chemical on metabolic pathways are determined by its unique structure and how it interacts with biological targets. Therefore, dedicated studies are required to elucidate any potential role of this compound in lipid metabolism and energy homeostasis.

Modulation of Cellular Signaling Cascades

As of the latest available scientific literature, there are no studies that have specifically examined the role of this compound in the modulation of cellular signaling cascades.

The field of cellular signaling is vast, and many organic molecules can influence these pathways. For instance, 4-hydroxynonenal (HNE), an aldehyde with a hydroxyl group, is a known signaling molecule involved in cellular processes like stress-induced programmed cell death nih.gov. HNE can interact with various cellular components to activate signaling kinases and transcription factors nih.gov.

However, it is important to underscore that HNE is structurally distinct from this compound, and their biological activities are likely to be different. The ability of a compound to modulate cellular signaling is highly specific to its molecular structure. Without dedicated research, it is not possible to make any claims about the effects of this compound on cellular signaling cascades.

Enzyme and Receptor Binding Studies

Enzyme Inhibition Kinetics and Mechanism of Action

There is a notable absence of published research on the enzyme inhibition kinetics and mechanism of action of this compound. The actions of many drugs involve enzyme inhibition, and understanding these interactions is a key aspect of drug development.

General principles of enzyme inhibition involve a molecule binding to an enzyme and decreasing its activity. The study of enzyme kinetics can determine the mode of inhibition, such as competitive, non-competitive, or uncompetitive inhibition. This information is critical for understanding how a compound might exert a pharmacological effect.

While there are extensive studies on enzyme inhibitors for various therapeutic targets, no such data is currently available for this compound. Future research would be necessary to determine if this compound has any enzyme inhibitory activity and to characterize its kinetic parameters.

Ligand-Receptor Interaction Profiling

To date, there have been no published studies profiling the interaction of this compound with any biological receptors. Ligand-receptor interaction profiling is a crucial step in pharmacological research to identify the molecular targets of a compound and to understand its potential therapeutic effects and side effects.

Receptor binding assays are commonly used to measure the affinity of a ligand for a receptor. These assays can be conducted using various techniques, including radioligand binding assays and surface plasmon resonance.

Although the methodologies for such studies are well-established, they have not yet been applied to this compound. Therefore, its receptor binding profile remains unknown.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

SAR studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their therapeutic effects and minimize adverse reactions. For the this compound scaffold, such studies would systematically alter different parts of the molecule to determine which chemical features are crucial for its biological activity.

Impact of Functional Group Modifications on Bioactivity

The core structure of this compound offers several sites for functional group modification, including the phenyl ring, the ketone, and the hydroxyl group. General SAR principles derived from related compound classes suggest that modifications at these sites could significantly influence bioactivity. For instance, in the broader class of butyrophenones, the introduction of a fluorine atom at the para-position of the phenyl ring is often associated with enhanced antipsychotic activity. Similarly, the nature and position of hydroxyl and methoxy groups on the aromatic ring of chalcones have been shown to be critical for their various biological effects, including anti-inflammatory and anticancer activities.

However, specific studies that systematically substitute the phenyl ring of this compound with various electron-donating or electron-withdrawing groups and quantify the resulting changes in a specific biological activity are not readily found. Without such data, it is not possible to create a detailed data table to illustrate these relationships for this specific compound and its close analogs.

Stereochemical Influence on Pharmacological Efficacy

The this compound molecule contains a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-4-hydroxy-1-phenylbutan-1-one and (S)-4-hydroxy-1-phenylbutan-1-one. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit significantly different pharmacological activities, metabolic fates, and toxicities.

The stereoselective synthesis of related chiral hydroxy ketones has been reported in the scientific literature, highlighting the feasibility of isolating and studying the individual enantiomers of this compound and its analogs. However, published research that directly compares the pharmacological efficacy of the (R) and (S) enantiomers of these compounds is scarce. Consequently, there is a lack of quantitative data to populate a comparative table of their biological activities. Such a study would be crucial to determine if one enantiomer is more potent or has a more desirable therapeutic profile than the other, or the racemic mixture.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties of a molecule. These ab initio and semi-empirical methods, based on solving the Schrödinger equation, are crucial for predicting molecular structure, stability, and reactivity. scielo.org.bo

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. scielo.org.bo By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost. For 4-Hydroxy-1-phenylbutan-1-one, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to optimize the molecular geometry to its lowest energy state.

From this optimized structure, various electronic properties and global reactivity descriptors can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of the molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. mdpi.com These calculations can reveal that the oxygen atoms and the π-system of the phenyl group are key sites for chemical reactivity. mdpi.com

Table 1: Illustrative DFT-Calculated Reactivity Descriptors for this compound

| Parameter | Description | Illustrative Value |

|---|---|---|

| EHOMO | Highest Occupied Molecular Orbital Energy | -6.5 eV |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -1.2 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV |

| Ionization Potential (IP) | Approximated as -EHOMO | 6.5 eV |

| Electron Affinity (EA) | Approximated as -ELUMO | 1.2 eV |

| Hardness (η) | (IP - EA) / 2 | 2.65 eV |

| Softness (S) | 1 / (2η) | 0.189 eV⁻¹ |

| Electronegativity (χ) | (IP + EA) / 2 | 3.85 eV |

| Electrophilicity Index (ω) | χ² / (2η) | 2.80 eV |

Note: The values in this table are illustrative examples of data that would be generated from a DFT analysis and are not from a published study on this specific molecule.